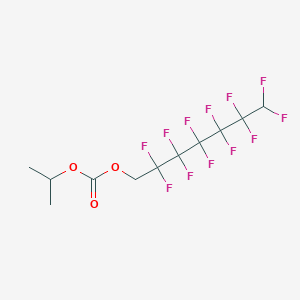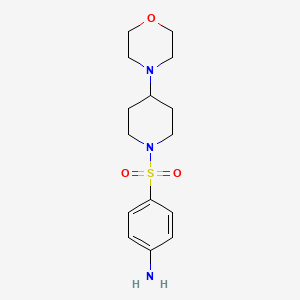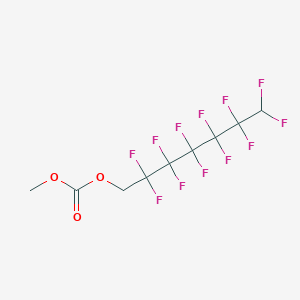![molecular formula C13H8ClN3O2 B12084674 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-chlorophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde, followed by nitration. The reaction conditions often include:
Condensation Reaction: This step is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Nitration: The nitration of the benzimidazole intermediate is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.
Substitution: Products depend on the nucleophile used, e.g., 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole when using an amine.
科学的研究の応用
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiproliferative activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
類似化合物との比較
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:
2-Phenyl-5-nitro-1H-benzo[d]imidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)-5-nitro-1H-benzo[d]imidazole: The bromine atom may confer different electronic properties compared to chlorine, influencing its chemical behavior and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in both academic and industrial settings.
特性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) |
InChIキー |
ZBZLCLVWHXJPHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)





![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
